N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications . This particular compound is characterized by the presence of a quinoxaline ring fused with a piperazine ring and a benzenesulfonamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Finally, the benzenesulfonamide group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline: Contains a nitro group and a methyl group, differing in the substitution pattern.
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: A series of compounds with different substitutions on the quinoxaline and piperazine rings.
Uniqueness
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H23N5O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-2-24-12-14-25(15-13-24)20-19(21-17-10-6-7-11-18(17)22-20)23-28(26,27)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,21,23) |
InChI Key |
JJAFPWCQVSBYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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